molecular formula C16H19N5O2 B6418487 1-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine-4-carboxamide CAS No. 951597-75-4

1-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine-4-carboxamide

Cat. No.: B6418487
CAS No.: 951597-75-4
M. Wt: 313.35 g/mol
InChI Key: SJVNMXWHHDOWJY-UHFFFAOYSA-N
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Description

1-[1-(4-Methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine-4-carboxamide is a heterocyclic compound featuring a piperidine backbone substituted with a carboxamide group at the 4-position and a 1,2,3-triazole ring linked to a 4-methylphenyl group via a carbonyl bridge. Its structural characterization, including MS fragmentation data and DFT-optimized geometries, has been reported in studies of transition metal coordination complexes .

Properties

IUPAC Name

1-[1-(4-methylphenyl)triazole-4-carbonyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O2/c1-11-2-4-13(5-3-11)21-10-14(18-19-21)16(23)20-8-6-12(7-9-20)15(17)22/h2-5,10,12H,6-9H2,1H3,(H2,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJVNMXWHHDOWJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine-4-carboxamide typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring is formed through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. In this case, 4-methylphenyl azide reacts with an alkyne to form the triazole ring.

    Attachment of the Piperidine Moiety: The piperidine ring is introduced through a nucleophilic substitution reaction. The triazole intermediate is reacted with piperidine-4-carboxylic acid or its derivatives under suitable conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

  • 1-[1-(2-Fluorophenyl)-1H-1,2,3-triazol-5-ylmethyl]piperidine-4-carboxylic acid (): Structural Difference: Replaces the 4-methylphenyl group with a 2-fluorophenyl ring. Application: Fluorinated analogs are often explored for improved pharmacokinetics in drug design.
  • 1-[1-(3-Methylphenyl)-5-phenyl-1H-1,2,4-triazole-3-carbonyl]piperidine-4-carboxamide ():

    • Structural Difference : Features a 1,2,4-triazole core (vs. 1,2,3-triazole) and a 3-methylphenyl substituent.
    • Impact : The 1,2,4-triazole isomer may exhibit distinct coordination behavior and hydrogen-bonding patterns, affecting metal-binding selectivity in coordination complexes.

Modifications to the Heterocyclic Core

  • 1-(1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxamide (): Structural Difference: Replaces the triazole-carbonyl group with a pyrazolo-pyrimidine ring. This contrasts with the triazole-based compound’s coordination chemistry focus.
  • Capivasertib (4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(1H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide) (): Structural Difference: Incorporates a pyrrolo-pyrimidine core and a chlorophenyl group. Impact: This compound is a clinical-stage AKT inhibitor, highlighting how core heterocycle changes (triazole vs. pyrrolo-pyrimidine) pivot applications from metal coordination to targeted cancer therapy.

Pharmacological Analogs with Piperidinecarboxamide Motifs

  • (R)-N-(4-Fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide ():
    • Structural Difference : Substitutes the triazole-aryl group with a naphthyl-ethyl chain.
    • Impact : The bulky naphthyl group enhances hydrophobic interactions, as demonstrated in SARS-CoV-2 inhibition studies. This contrasts with the target compound’s smaller 4-methylphenyl group, which may favor solubility over target binding.

Table 1: Key Structural and Functional Comparisons

Compound Name Core Heterocycle Aryl Substituent Key Application/Property Reference
1-[1-(4-Methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine-4-carboxamide 1,2,3-Triazole 4-Methylphenyl Metal coordination complexes
1-[1-(2-Fluorophenyl)-1H-1,2,3-triazol-5-ylmethyl]piperidine-4-carboxylic acid 1,2,3-Triazole 2-Fluorophenyl Enhanced metabolic stability
Capivasertib Pyrrolo[2,3-d]pyrimidine 4-Chlorophenyl AKT inhibitor (cancer therapy)
(R)-N-(4-Fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide Piperidinecarboxamide Naphthyl-ethyl SARS-CoV-2 inhibition

Physicochemical and Computational Insights

  • Coordination Chemistry : The target compound forms stable complexes with transition metals (Mn, Fe, Co, etc.) via the triazole’s N3 atom, as shown in DFT-optimized structures . In contrast, analogs with fluorophenyl groups () may exhibit altered metal-binding selectivity due to electronic effects.
  • Solubility and LogP : The carboxamide group in the target compound enhances water solubility compared to ester or alkyl chain analogs (e.g., ’s naphthyl-ethyl derivative), which have higher LogP values favoring membrane permeability.

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